Calcium 2-ethylhexanoate
Description
Historical Context and Evolution of Metal Carboxylates in Industrial Chemistry
The use of metal carboxylates dates back to ancient times, with early applications including the use of lead linoleates in paints for mummification and lime soap-thickened lubricants for chariot wheels around 1400 B.C. wits.ac.za The industrial revolution in the 1800s saw a surge in the use of metal carboxylates, particularly in the paint industry, where lead and manganese carboxylates were employed as drying agents. wits.ac.za This historical precedent set the stage for the development and application of a wide range of metal carboxylates, including calcium 2-ethylhexanoate (B8288628).
The evolution of industrial chemistry has seen a shift towards more sustainable and less toxic materials. This has led to the increased use of calcium-based compounds like calcium 2-ethylhexanoate as replacements for heavy metal-containing additives, such as lead-based stabilizers in PVC. pmarketresearch.com The versatility of metal carboxylates, stemming from the ability to vary both the metal and the carboxylic acid, has allowed for the creation of a vast array of compounds with tailored properties for specific applications. umicore.com
Significance of this compound within Organometallic Chemistry
As an organometallic compound, this compound is significant due to its solubility in organic solvents, a characteristic that distinguishes it from many inorganic calcium salts. americanelements.com This property is crucial for its use in non-aqueous systems, such as in polymers and coatings. americanelements.comeuropa.eu The bond between the calcium ion and the carboxylate groups of the 2-ethylhexanoate ligands is a key feature of its chemistry, influencing its reactivity and stability. ontosight.ai
In organometallic chemistry, this compound serves as a precursor for the synthesis of other calcium-based materials and as a catalyst in various reactions. americanelements.comontosight.ai Its role as a catalyst is particularly important in polymerization processes, where it can influence the rate and outcome of the reaction. americanelements.comresearchgate.net The study of its coordination chemistry and reaction mechanisms contributes to a broader understanding of the behavior of metal carboxylates in chemical transformations.
Overview of Current Research Trends and Unexplored Areas for this compound
Current research on this compound is focused on several key areas. One significant trend is its application as a biocompatible catalyst, particularly in the ring-opening polymerization of lactides to produce polylactic acid (PLA), a biodegradable polymer with numerous medical and packaging applications. researchgate.netresearchgate.net Studies have investigated its catalytic activity in comparison to other metal octoates, such as those of magnesium and zinc. researchgate.netacs.org
Another area of active investigation is its use in the formulation of advanced materials. This includes its role as a stabilizer in plastics and as a component in the synthesis of calcium-based biomaterials for applications like bone tissue engineering. ontosight.aiontosight.aicymitquimica.com Research is also exploring its use as a drier in paints and coatings, where it facilitates the oxidative cross-linking of drying oils, and as a pigment wetting and dispersing agent. chemicalbook.com
Unexplored areas for research include a more in-depth investigation into the structure-property relationships of this compound and its mixed-ligand complexes. ontosight.ai A systematic study of how variations in the carboxylate chain length and structure affect the compound's thermal properties and catalytic activity could yield valuable insights. wits.ac.za Further exploration of its potential in nanomaterial synthesis and other novel applications remains a promising avenue for future research. americanelements.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 136-51-6 | cymitquimica.com |
| Molecular Formula | C₁₆H₃₀CaO₄ | nih.gov |
| Molecular Weight | 326.49 g/mol | nih.govchemicalbook.com |
| Appearance | White to off-white powder or solid; can also be a yellowish liquid. | cymitquimica.comchemicalbook.com |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.aicymitquimica.comchemicalbook.com |
| Density | Approximately 0.90–0.95 g/cm³ |
Synthesis Methods of this compound
| Reaction Type | Reactants | Notes | Source(s) |
| Metathesis Reaction | Sodium 2-ethylhexanoate and Calcium chloride | A common industrial method. | google.com |
| Acid-Base Reaction | Calcium hydroxide (B78521) or Calcium oxide and 2-Ethylhexanoic acid | Can be carried out in an organic solvent. | google.com |
| Direct Reaction | Metallic calcium powder and 2-Ethylhexanoic acid | Used in laboratory-scale synthesis. | researchgate.netresearchgate.netacs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136-51-6 |
|---|---|
Molecular Formula |
C8H16CaO2 |
Molecular Weight |
184.29 g/mol |
IUPAC Name |
calcium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
JYBHBUKUAXLOMC-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Ca] |
Other CAS No. |
136-51-6 |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Calcium 2 Ethylhexanoate
Direct Synthesis Routes from Calcium Precursors
Direct synthesis methods involve the straightforward reaction of a calcium source with 2-ethylhexanoic acid. These are often preferred for their atom economy and simpler process flow.
Reaction of Metallic Calcium with 2-Ethylhexanoic Acid
The synthesis of calcium 2-ethylhexanoate (B8288628) can be achieved through the direct reaction of metallic calcium with 2-ethylhexanoic acid. This method leverages the reactivity of alkaline earth metals with carboxylic acids. The general reaction involves the oxidation of calcium metal to its +2 state and the deprotonation of the carboxylic acid, resulting in the formation of the calcium salt and hydrogen gas.
General Reaction: Ca(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂(g)
This redox reaction is typically performed in a suitable solvent to manage the reaction rate and dissipate the heat generated. The evolution of hydrogen gas is a key indicator that the reaction is proceeding. While feasible, this method's industrial application may be limited by the cost and handling requirements of metallic calcium compared to other precursors like calcium hydroxide (B78521) or oxide.
Synthesis from Calcium Oxide or Calcium Hydroxide and 2-Ethylhexanoic Acid
A more common and industrially significant direct route is the neutralization reaction between calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) and 2-ethylhexanoic acid. This acid-base reaction is an exothermic process that yields calcium 2-ethylhexanoate and water as the byproduct.
General Reactions:
CaO(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂O(l)
Ca(OH)₂(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + 2 H₂O(l)
This synthesis is typically carried out in a non-polar solvent, such as mineral spirits, to facilitate the reaction and control viscosity. The water formed during the reaction is usually removed by heating the mixture to drive the equilibrium towards the product.
For instance, a documented industrial preparation involves adding 2-ethylhexanoic acid to a slurry of calcium hydroxide in a solvent mixture. The process parameters for such a synthesis are critical for achieving a high yield and desired product quality.
Table 1: Example Synthesis Parameters using Calcium Hydroxide
| Parameter | Value |
|---|---|
| Reactant 1 | 2-Ethylhexanoic Acid (2.5 mols) |
| Reactant 2 | Calcium Hydroxide (1.25 mols) |
| Solvent | Mineral Spirits & Tripropylene Glycol |
| Reaction Temperature | 250 °F (approx. 121 °C) |
| Reaction Time | 30 minutes (post-addition) |
| Post-Processing | Filtration |
Data sourced from a comparative synthesis example.
The reaction with calcium hydroxide is also a foundational method for producing more complex polymeric calcium carboxylates.
Utilization of Other Calcium Salts as Reactants
Other calcium salts can also serve as precursors for producing this compound. Salts of weak acids, such as calcium acetate (B1210297) (Ca(CH₃COO)₂), can be used in a displacement reaction with 2-ethylhexanoic acid. Because 2-ethylhexanoic acid is a stronger acid than acetic acid, it can displace the acetate from its calcium salt.
General Reaction: Ca(CH₃COO)₂(aq) + 2 C₈H₁₆O₂(l) ⇌ Ca(C₈H₁₅O₂)₂(s) + 2 CH₃COOH(aq)
This equilibrium-driven reaction requires the removal of the resulting acetic acid to proceed to completion. Another approach involves using calcium carbonate (CaCO₃) as the calcium source, which reacts with 2-ethylhexanoic acid to produce the desired salt, water, and carbon dioxide gas. The effervescence from the CO₂ evolution drives the reaction forward.
Indirect Synthesis Routes
Indirect routes involve the formation of an intermediate salt, which then reacts to form the final this compound product. These methods are particularly useful for achieving high purity.
Double Decomposition Reactions Involving Sodium 2-Ethylhexanoate
One of the most prevalent indirect methods is a double decomposition (or salt metathesis) reaction. This process typically involves reacting an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate, with a soluble calcium salt like calcium chloride (CaCl₂).
First, sodium 2-ethylhexanoate is prepared by neutralizing 2-ethylhexanoic acid with a sodium base, like sodium hydroxide.
Step 1: Formation of Sodium Salt C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l)
Step 2: Double Decomposition 2 Na(C₈H₁₅O₂)(aq) + CaCl₂(aq) → Ca(C₈H₁₅O₂)₂(s)↓ + 2 NaCl(aq)
This reaction is highly effective because this compound is insoluble in the aqueous medium, causing it to precipitate out of the solution. The sodium chloride byproduct remains dissolved in the water. The solid product can then be isolated through filtration, washed to remove residual NaCl, and dried. This method is advantageous due to its typically high yield and cost-effectiveness for industrial-scale production.
Table 2: Reactants in Double Decomposition Synthesis
| Intermediate Reactant | Calcium Salt Reactant | Product | Byproduct |
|---|---|---|---|
| Sodium 2-ethylhexanoate | Calcium Chloride | This compound | Sodium Chloride |
This table summarizes the common reactants used in the metathesis route.
Transmetalation and Exchange Reactions for this compound Formation
Transmetalation and exchange reactions provide more sophisticated pathways for the synthesis of calcium carboxylates. An exchange or displacement reaction can occur when a solution of a calcium carboxylate is treated with a different carboxylic acid. For example, a solution of this compound can react with naphthenic acid upon heating. This results in a displacement where the naphthenate group replaces a portion of the 2-ethylhexanoate groups bound to the calcium, forming a mixed salt solution.
Ligand exchange reactions on a pre-formed calcium complex represent another subtle synthetic control. While a direct transmetalation from another metal carboxylate to form this compound is less commonly documented, the principle is used in organometallic chemistry. For instance, magnesium-based reagents can be used to transfer organic ligands to other metals like chromium in a process known as transmetalation. A similar theoretical pathway could involve reacting a highly reactive organocalcium compound with 2-ethylhexanoic acid, or the exchange between a different metal 2-ethylhexanoate and a more reactive calcium source, although such specific applications for this compound are not widely detailed.
Optimization and Efficiency in this compound Synthesis
The efficient synthesis of this compound is a key focus of research and industrial production, with efforts centered on maximizing yield and purity through the careful control of reaction parameters and the exploration of novel, sustainable methods.
Influence of Reaction Conditions on Yield and Purity
The yield and purity of this compound are directly influenced by the chosen synthetic route and the specific conditions employed. Key parameters include the nature of the reactants, their stoichiometric ratios, temperature, and reaction time.
Two primary synthesis methods are the reaction of 2-ethylhexanoic acid with a calcium source, such as calcium hydroxide, calcium oxide, or calcium metal, and the metathesis reaction between a soluble calcium salt and an alkali metal salt of 2-ethylhexanoic acid. The purity of the final product is significantly dependent on maintaining precise stoichiometric ratios between the reactants.
In one documented laboratory synthesis, the reaction of metallic calcium pellets with 2-ethylhexanoic acid under reflux in toluene (B28343) for 24 hours resulted in a product with a 64% yield and 95.3% purity. acs.orgresearchgate.net Industrial production often favors the metathesis reaction, for instance, between calcium chloride and sodium 2-ethylhexanoate in an aqueous medium, a method noted for its high yield and cost-effectiveness. The preparation of the precursor, sodium 2-ethylhexanoate, can itself be optimized. For example, spray drying an aqueous solution of sodium 2-ethylhexanoate can produce a high-purity, crystalline solid with yields ranging from 70% to 97%, which is ideal for subsequent reactions. google.com
Table 1: Influence of Reaction Conditions on this compound Synthesis
| Reactants | Solvent | Conditions | Reported Yield | Reported Purity | Reference |
|---|---|---|---|---|---|
| Calcium (metal pellets), 2-Ethylhexanoic acid | Toluene | Heated under reflux for 24 hours, agitated at 200 rpm | 64% | 95.3% | acs.orgresearchgate.net |
| Calcium chloride, Sodium 2-ethylhexanoate | Aqueous Medium | Standard industrial conditions | High | Dependent on stoichiometry and purification | |
| Calcium hydroxide/oxide, 2-Ethylhexanoic acid | Toluene or Ethanol (B145695) | Typical reaction conditions | Not specified | Purity controlled by stoichiometry |
Role of Solvents in Reaction Kinetics and Product Isolation
Solvents play a multifaceted role in the synthesis of this compound, influencing reaction rates, facilitating heat transfer, and simplifying product isolation and purification. The choice of solvent is dictated by the specific synthetic method.
For the reaction involving calcium hydroxide or oxide with 2-ethylhexanoic acid, organic solvents such as toluene or ethanol are typically used. Toluene also serves as the reaction medium when starting from metallic calcium, where it is heated under reflux to drive the reaction. acs.orgresearchgate.net In the industrial metathesis route, water is often the solvent of choice.
Beyond the reaction itself, solvents are crucial for post-synthesis workup. In the metallic calcium route, the product is filtered and washed with fresh toluene to remove impurities. acs.orgresearchgate.net For its commercial applications, this compound is often supplied as a solution in solvents like mineral spirits. google.com The compound's solubility in non-polar organic solvents like toluene and hexane (B92381) is a critical physicochemical property for its function as a polymer stabilizer and catalyst.
Table 2: Solvents Used in this compound Synthesis and Processing
| Solvent | Role | Synthetic Method | Reference |
|---|---|---|---|
| Toluene | Reaction Medium, Washing Agent | From Calcium Metal or Calcium Hydroxide/Oxide | acs.orgresearchgate.net |
| Ethanol | Reaction Medium | From Calcium Hydroxide/Oxide | |
| Water | Reaction Medium | Metathesis (Industrial) | |
| Mineral Spirits | Product Vehicle/Solvent | Commercial Solutions | google.com |
Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient synthetic protocols. nih.gov These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. nih.gov
One promising green approach is the use of solvent-free reaction conditions. For the analogous compound Magnesium 2-ethylhexanoate, a solvent-free method involving the reaction of magnesium hydroxide with the corresponding acid at 80–90°C has been shown to yield a product of 95% purity without requiring post-synthesis treatment and avoiding organic solvent waste. This suggests a potential pathway for a greener synthesis of the calcium salt.
Other modern techniques that align with green chemistry principles include ultrasound-assisted synthesis, which can enhance reaction rates and yields, and mechanochemistry (grinding or milling), which can promote reactions in a solvent-free environment. nih.govnih.gov While specific applications of these methods to this compound are not widely documented, they represent promising avenues for future research in creating more sustainable production processes.
Post-Synthesis Purification and Stabilization Techniques
After synthesis, this compound must be purified to remove byproducts and unreacted starting materials. Furthermore, because solutions of the compound can be unstable, appropriate stabilization techniques are often required.
Purification is typically achieved through physical separation methods. Filtration is commonly employed to remove solid impurities, such as unreacted calcium metal or byproduct salts like sodium chloride from metathesis reactions. acs.org The filtered product may then be washed with a suitable solvent, like toluene, to further enhance its purity. acs.orgresearchgate.net For certain impurities, vacuum distillation can be an effective purification step.
A significant challenge with this compound is the stability of its solutions. Solutions in organic solvents can be unstable, particularly in the presence of moisture, leading to crystallization or precipitation over time. google.com To be stable, solutions must be kept "bone dry" and stored in sealed containers. google.com A key stabilization strategy involves creating mixed-salt solutions. The addition of a small amount of a more stable carboxylate salt, such as calcium naphthenate, has been shown to have a surprisingly strong stabilizing effect, preventing the crystallization of this compound from solution. google.com Proper storage also involves keeping containers tightly closed and away from heat. gelest.com
Table 3: Purification and Stabilization Techniques for this compound
| Technique | Purpose | Description | Reference |
|---|---|---|---|
| Purification | |||
| Filtration | Removal of solid impurities/byproducts | Separates solid particles (e.g., NaCl, unreacted metal) from the product solution. | acs.org |
| Solvent Washing | Removal of soluble impurities | The solid product is washed with a solvent (e.g., toluene) to dissolve and remove impurities. | acs.orgresearchgate.net |
| Vacuum Distillation | Removal of volatile byproducts/solvents | Separates substances based on boiling point under reduced pressure. | |
| Stabilization | |||
| Admixture with Co-salts | Prevent crystallization from solution | Adding a small amount of a second salt (e.g., calcium naphthenate) to the solution. | google.com |
| Anhydrous Storage | Prevent moisture-induced precipitation | Storing the product in dry conditions in tightly sealed containers. | google.comgelest.com |
Catalytic Applications of Calcium 2 Ethylhexanoate in Advanced Chemical Synthesis
Catalysis in Polymerization Reactions
Calcium 2-ethylhexanoate (B8288628) demonstrates catalytic activity in different types of polymerization processes, where it influences reaction rates and polymer properties. Its applications range from initiating the formation of biodegradable polyesters to roles in the production of polyolefins. acs.orggoogle.com
Ring-opening polymerization (ROP) is a crucial method for producing high-molecular-weight polymers like polylactide (PLA), a biodegradable polyester (B1180765) derived from renewable resources. acs.orgwalshmedicalmedia.com Calcium 2-ethylhexanoate is among the biocompatible metal complexes investigated as catalysts for the ROP of lactide. walshmedicalmedia.com
The ring-opening polymerization of lactide catalyzed by metal carboxylates, including this compound, is generally understood to proceed via a coordination-insertion mechanism. walshmedicalmedia.comnih.govrsc.org This multi-step process is initiated by the coordination of the lactide monomer to the calcium metal center of the catalyst.
Following coordination, a nucleophilic attack occurs. This can be from an alcohol initiator or a growing polymer chain, which attacks the carbonyl carbon of the coordinated lactide monomer. This step leads to the cleavage of the acyl-oxygen bond in the cyclic ester ring, thus opening the ring. walshmedicalmedia.com The opened monomer is then inserted into the metal-alkoxide bond, elongating the polymer chain. This cycle of coordination, nucleophilic attack, and insertion repeats, leading to the formation of a high-molecular-weight polyester. The presence of calcium cations in the catalyst facilitates these coordination and insertion steps.
The catalytic performance of this compound in the ROP of lactide has been scientifically compared to other biocompatible metal octoates, such as those of magnesium and zinc. Research indicates that among these, this compound exhibits the lowest catalytic activity.
In a comparative study where L-lactide polymerization was conducted at 200°C for 24 hours with a 0.05% molar catalyst concentration, the calcium catalyst yielded significantly lower monomer conversion and polymer molecular weight compared to its magnesium and zinc counterparts. acs.org While magnesium and zinc octoates achieved lactide conversions of 91.5% and 92.8% respectively, this compound achieved only 58% conversion under the same conditions. acs.org
Furthermore, the resulting polylactide's weight-average molecular weight (Mw) was lowest when catalyzed by the calcium salt. The polylactide produced using this compound had an Mw of 19.5 kg/mol , compared to 31 kg/mol for the magnesium-catalyzed polymer and 64 kg/mol for the zinc-catalyzed one. acs.org
| Catalyst | Lactide Conversion (%) | Polymer Molecular Weight (Mw, kg/mol) |
|---|---|---|
| This compound | 58.0 | 19.5 |
| Magnesium 2-Ethylhexanoate | 91.5 | 31.0 |
| Zinc 2-Ethylhexanoate | 92.8 | 64.0 |
While detailed kinetic studies specifically for this compound are not as prevalent as for more active catalysts like tin(II) octoate, research has been conducted to optimize polymerization outcomes. acs.orgresearchgate.net Through a "design of experiment" approach, the ROP process using biocompatible catalysts including this compound was successfully optimized. acs.orgacs.org
The polymerization of L-lactide can be carried out in bulk (solvent-free) at temperatures ranging from 120°C to 200°C. acs.org The catalyst-to-lactide molar ratio is a critical parameter, with studies using ratios from 0.05% to 1.5%. acs.org By systematically adjusting parameters such as reaction time (from 1 to 32 hours), temperature, and catalyst concentration, the process can be fine-tuned. acs.org One such optimization effort, which also involved magnesium and zinc octoates, resulted in the production of a polylactide with a weight-average molecular weight (Mw) of 82.3 kg/mol and a lactide conversion of up to 85%. acs.orgacs.org
| Parameter | Range/Value |
|---|---|
| Temperature | 120 - 200 °C |
| Catalyst/Lactide Ratio | 0.05 - 1.5% mol |
| Reaction Time | 1 - 32 hours |
| Optimized Lactide Conversion | up to 85% |
| Optimized Polymer Mw | 82.3 kg/mol |
Beyond ROP, this compound is involved in the solution coordination polymerization of α-olefins, such as ethylene. google.com In this context, its role is not as a primary polymerization catalyst but rather as a catalyst deactivator. google.com In processes using vanadium-based coordination catalysts to produce high molecular weight polyolefins, a solution of this compound in a hydrocarbon solvent is added to the polymer solution after the polymerization is complete. google.com This step effectively deactivates the primary catalyst, and any resulting catalyst residues remain with the polymer. google.com The amount of deactivator used is calculated to be in excess of the stoichiometric amount needed to halt the catalyst's activity. google.com
This compound in Ring-Opening Polymerization (ROP)
This compound as an Oxidation Catalyst
This compound functions as an effective catalyst in certain oxidation reactions. americanelements.com Its most prominent application in this area is as a "drier" in paints, coatings, and varnishes.
In this role, it catalyzes the oxidative cross-linking of drying oils, which are typically composed of unsaturated fatty acids. The mechanism involves the calcium cations facilitating the generation of free radicals. These radicals then initiate the polymerization of the fatty acids in the presence of oxygen from the air. This process of forming a cross-linked polymer network accelerates the drying and hardening of the coating. While not a strong drier on its own, it significantly enhances the effectiveness of primary driers.
Additionally, research has explored the use of this compound in the oxidation of cumene (B47948) to cumene hydroperoxide. researchgate.netmdpi.com Kinetic studies suggest that the catalyst forms an intermediate adduct with the hydroperoxide (ROOH·Cat), which then decomposes to generate free radicals that propagate the oxidation chain reaction. mdpi.com
Mechanistic Pathways in Aerobic Oxidation Processes
This compound, an organometallic compound, serves as a catalyst in various oxidation reactions, particularly those involving air or oxygen. americanelements.comcymitquimica.com Its primary catalytic function in aerobic oxidation processes is centered on the facilitation of free radical formation. The calcium cation in the compound plays a crucial role in initiating the polymerization of unsaturated fatty acids found in drying oils. This process begins with the catalyst promoting the decomposition of hydroperoxides, which are naturally formed in organic substrates upon exposure to oxygen.
Influence of Co-catalysts and Additives on Catalytic Performance
The catalytic efficacy of this compound is frequently enhanced by the presence of co-catalysts and other additives. In the realm of coatings, it is almost always used as part of a drier package rather than as a standalone catalyst. borchers.com These packages combine it with primary driers and other secondary driers to achieve a balanced and efficient curing process.
Primary driers, such as cobalt, manganese, or iron carboxylates, are directly responsible for catalyzing the autoxidation reactions and radical formation. sci-hub.semdpi.com this compound acts as a secondary or auxiliary drier, modifying and supporting the action of the primary catalyst. mdpi.com For instance, combinations like Cobalt/Zirconium/Calcium are very common in alkyd paints. scispace.comspecialchem.com In such systems, the secondary driers have been shown to effectively reduce the induction period of the curing process. scispace.com
Additives like zirconium carboxylates work synergistically with calcium to enhance through-drying and increase the cross-linking density of the polymer network, likely through coordination with carboxylic and hydroxyl groups on the resin. scispace.comgoldstab.com Other metals like strontium can also be used to accelerate film formation. researchgate.net The addition of calcium soaps can also prevent the deactivation of the primary catalyst by certain pigments, an effect known as "loss of dry". mdpi.com
The table below summarizes the roles of common co-catalysts and additives used with this compound.
| Co-catalyst / Additive | Chemical Name (Example) | Function | Effect on Catalytic Performance |
| Primary Drier | Cobalt(II) 2-ethylhexanoate | Initiates surface autoxidation | Provides rapid surface drying |
| Primary Drier | Manganese(II) 2-ethylhexanoate | Initiates surface and through autoxidation | Alternative to cobalt, can cause less yellowing |
| Secondary Drier | Zirconium 2-ethylhexanoate | Promotes through-drying, cross-linking | Enhances film hardness and durability |
| Secondary Drier | Strontium Carboxylates | Promotes through-drying | Functions well in adverse weather conditions |
| Secondary Drier | Barium Carboxylates | Promotes through-drying | Improves pigment wetting and gloss |
Application as a Drier in Coating Systems
Mechanistic Understanding of Film Formation and Curing Acceleration
In the context of air-drying coating systems, such as alkyd-based paints, this compound functions as an essential auxiliary drier. specialchem.com Its primary role is not to initiate the oxidative cross-linking at the surface, a task performed by active driers like cobalt soaps, but to ensure uniform drying throughout the entire depth of the paint film. durachem.com This is often referred to as promoting "through-drying."
The principal mechanism by which this compound accelerates curing involves its interaction with the polymer matrix of the coating. It helps to keep the film matrix open during the initial stages of drying. durachem.com This open structure facilitates two critical processes: it allows solvents to evaporate more easily from the lower layers of the film, and it permits greater penetration of atmospheric oxygen into the body of the film. durachem.com By ensuring a sufficient supply of oxygen to the lower layers, it enables the primary drier to effectively catalyze the autoxidation and cross-linking reactions throughout the film, not just at the surface. This prevents the formation of a hard skin on the surface while the underlying paint remains wet, a defect known as wrinkling. goldstab.comdurachem.com
Furthermore, calcium driers are known to reduce the "loss-of-dry" phenomenon, where the drying effectiveness of a paint diminishes during storage. specialchem.com They also promote drying under adverse conditions, such as low temperatures and high humidity. specialchem.comgoldstab.com
The table below outlines the mechanistic steps in film formation influenced by this compound.
| Stage of Film Formation | Action of this compound | Outcome |
| Initial Application | Interacts with resin polymer chains | Keeps the film matrix open |
| Solvent Evaporation | The open matrix provides channels for solvent release | Prevents solvent trapping and ensures uniform initial drying |
| Oxygen Uptake | The open structure allows deeper oxygen penetration | Facilitates the action of primary driers in the bulk of the film |
| Curing/Cross-linking | Works with primary/secondary driers | Promotes uniform hardening and prevents surface wrinkling |
Interactions with Organic Resins and Pigment Dispersion in Coatings
This compound exhibits significant interactions with other components in a coating formulation, particularly organic resins and pigments, which are crucial for the final properties of the paint film.
Its interaction with organic resins, such as alkyds, is fundamental to its function as a through-drier. In coating systems that have a high acid or hydroxyl number, this compound can cause a significant increase in viscosity, indicating strong coordination between the calcium ions and the functional groups on the resin polymer. durachem.com This interaction helps to structure the film in its early stages.
The interaction with pigments is another critical aspect of its utility. This compound functions as an effective pigment wetting and dispersing agent. specialchem.comdurachem.com During the paint manufacturing process, pigments, which are solid particles, must be evenly distributed within the liquid binder. specialchem.com Calcium soaps can adsorb onto the surface of pigment particles, improving their compatibility with the resin and preventing them from clumping together (flocculation). mdpi.comspecialchem.com This leads to improved gloss and color consistency in the final paint film. durachem.com
Crucially, this adsorption onto pigment surfaces plays a role in preventing "loss of dry". mdpi.com Many pigments have active sites on their surfaces that can adsorb and deactivate the primary drier catalysts (like cobalt). mdpi.commdpi.com By preferentially adsorbing onto these sites, the calcium soap acts as a "sacrificial" agent, effectively shielding the primary drier from deactivation. mdpi.comdurachem.com This ensures that the active catalyst remains available to perform its function, maintaining the drying speed of the paint even after prolonged storage. mdpi.com
Material Science and Engineering Applications of Calcium 2 Ethylhexanoate
Polymer Additive and Modifier Roles
Calcium 2-ethylhexanoate (B8288628) is utilized in the polymer industry as a versatile additive that can act as a stabilizer and a processing aid. ontosight.aiontosight.aicymitquimica.com Its incorporation into polymer matrices can lead to significant improvements in material properties and manufacturing efficiency.
Impact on Thermal Stability of Polymeric Materials
Calcium 2-ethylhexanoate is recognized for its function as a thermal stabilizer in various plastics. ontosight.aiontosight.aicymitquimica.com During high-temperature processing or end-use applications, polymers can undergo thermal degradation, leading to a loss of mechanical properties, discoloration, and the release of volatile compounds. This compound helps to mitigate these effects. The mechanism often involves the neutralization of acidic byproducts, such as hydrogen chloride in the case of polyvinyl chloride (PVC), which can catalyze further degradation. The metallic cation, calcium, can react with these detrimental species, forming stable, neutral salts and thereby extending the service life of the polymer.
However, the role of metal ethylhexanoates in thermal stability can be complex. In some contexts, such as their use as catalysts in polymerization reactions, their residues can be detrimental. For instance, studies on polycarbonates have shown that residual catalysts can significantly lower the thermal stability of the polymer. uniupo.it This highlights the importance of the compound's intended role and concentration within the polymer matrix.
Table 1: Influence of Metal Carboxylates on Polymer Thermal Stability
| Polymer System | Metal Carboxylate Role | Observed Effect on Thermal Stability |
|---|---|---|
| Polyvinyl Chloride (PVC) | Heat Stabilizer (Primary) | Increased, by neutralizing acidic byproducts. ontosight.aiontosight.ai |
| Polycarbonates | Catalyst Residue | Decreased, by promoting degradation pathways. uniupo.it |
Modulation of Polymer Processability and Rheological Properties
The rheological properties of a polymer melt are critical for processing operations like extrusion and injection molding. nih.gov Additives like this compound can modulate these properties to improve processability. ontosight.aicymitquimica.com Its presence can influence the viscosity and flow behavior of the polymer melt.
The compound's metallic and organic components can interact with polymer chains, affecting intermolecular forces. This can lead to a reduction in melt viscosity or a change in shear-thinning behavior, allowing for lower processing temperatures, reduced energy consumption, and faster cycle times. The study of how additives affect the flow and deformation of materials is known as rheology, and it is a key factor in optimizing manufacturing processes. nih.gov Research into the melt rheology of polymers often utilizes such additives to achieve desired processing characteristics. acs.org
Table 2: Effects of Additives on Polymer Rheological Properties
| Rheological Property | Potential Effect of this compound | Implication for Processing |
|---|---|---|
| Melt Viscosity | Reduction | Lower energy consumption, easier mold filling. ontosight.aicymitquimica.com |
| Flow Behavior | Modification of shear-thinning | Improved control over extrusion and molding processes. nih.gov |
Integration into Composite and Nanocomposite Materials
This compound can be a component in the synthesis of more complex material systems, such as composites and nanocomposites. While direct studies focusing on this compound are limited in this specific application, research on analogous metal carboxylates provides insight into its potential role. For example, silver 2-ethylhexanoate has been used as a precursor for the in-situ synthesis of silver nanoparticles (NAg) within dental resin composites. nih.govnih.govumn.edu
In this type of application, the metal carboxylate is dissolved in a monomer or resin matrix. A subsequent chemical reaction is then initiated to decompose the precursor and form metallic nanoparticles dispersed throughout the polymer. researchgate.net This method allows for the creation of nanocomposites with well-dispersed inorganic phases, which can impart novel properties such as antimicrobial activity or enhanced mechanical strength. nih.govnih.govumn.edu The use of a 2-ethylhexanoate salt facilitates its solubility and dispersion in the organic resin before the formation of the nanoparticles. researchgate.net This demonstrates a pathway for integrating metallic components into polymer composites to create functional materials.
Table 3: Components of an Antibacterial Dental Nanocomposite
| Component | Chemical Name/Type | Function |
|---|---|---|
| Nanoparticles | Silver (NAg) | Antibacterial agent. nih.govumn.edu |
| Precursor | Silver 2-ethylhexanoate | Source of silver for nanoparticle synthesis. nih.govresearchgate.net |
| Matrix | Resin (e.g., Bis-GMA, TEGDMA) | Structural polymer base. nih.gov |
Functional Components in Lubricants and Greases
In the field of tribology, this compound is a valuable component in the formulation of high-performance lubricants and greases. ontosight.aiontosight.ai It serves multiple functions, acting as both a thickener and a lubricity enhancer.
Thickening Mechanisms in Grease Formulations
Lubricating grease is essentially a semi-solid structure composed of a base oil held in place by a thickening agent. rhenuslub.de this compound falls into the category of metal soap thickeners. The fundamental mechanism involves the formation of a fibrous network of soap micelles within the liquid base oil. rhenuslub.de
The calcium soap molecules, with their polar (calcium carboxylate) heads and nonpolar (ethylhexanoate) tails, aggregate into crystalline or semi-crystalline fiber-like structures. This three-dimensional network effectively traps and immobilizes the base oil through capillary action and van der Waals forces, giving the grease its characteristic consistency. The properties of the resulting grease, such as its stiffness, dropping point, and water resistance, are heavily influenced by the type of metal soap used. rhenuslub.de Calcium soaps, in particular, are known for imparting good water resistance. rhenuslub.de
Table 4: General Comparison of Grease Thickener Types
| Thickener Type | Example | Key Characteristics |
|---|---|---|
| Simple Metal Soap | Lithium Stearate, this compound | Good multipurpose properties, good water resistance (Calcium). rhenuslub.de |
| Complex Metal Soap | Lithium Complex, Calcium Sulfonate Complex | Higher operating temperatures, improved load-carrying. rhenuslub.deresearchgate.net |
| Non-Soap (Inorganic) | Bentonite Clay, Silica Gel | No melting point (infusible), good for very high temperatures. rhenuslub.de |
Enhancement of Lubricity under Diverse Operational Conditions
Beyond its role as a thickener, this compound contributes to the primary function of a lubricant: reducing friction and wear between moving surfaces. ontosight.aiontosight.ai It acts as a lubricity additive, particularly under boundary lubrication conditions where the protective oil film is thinnest and metal-to-metal contact is most likely.
The compound can form a protective, soap-like film on the metal surfaces. This boundary film has a lower shear strength than the base metal, so it shears preferentially, preventing direct contact, adhesion, and wear of the underlying surfaces. The presence of such additives in lubricating oils and greases is crucial for enhancing performance and durability, especially under conditions of high pressure and temperature. atamanchemicals.com Standardized tests use compounds like this compound as a reference material for calibrating the elemental analysis of lubricating oils. antpedia.com
Application in Coatings and Inks Beyond Drying
While traditionally known as a siccative or drier, this compound offers functionalities in coatings and inks that extend beyond accelerating the curing process. It plays a subtle but significant role in modifying the physical properties and performance of the final film.
Role in Paint and Lacquer Formulations
The compound helps to improve properties such as gloss and flexibility of the final film. google.com It is particularly valuable in non-toxic paint formulations intended for household use, where it serves as an alternative to lead-based driers. google.com The effectiveness of this compound also lies in its ability to prevent the precipitation of other metallic driers and improve pigment wetting, contributing to a uniform and stable dispersion.
Table 1: Functions of this compound in Paint and Lacquer
| Function | Description | Source(s) |
| Drier/Siccative | Catalyzes the oxidative polymerization of drying oils to accelerate drying time. | |
| Quality Enhancement | Improves the overall quality of the finish. | |
| Property Modifier | Can be used to improve film properties like gloss and flexibility. | google.com |
| Stabilizing Agent | Helps maintain the stability of the paint formulation. |
Functionality in Commercial Printing Inks
Table 2: Functionality of this compound in Printing Inks
| Functionality | Description | Source(s) |
| Adhesion Improvement | Enhances the bond between the ink and the printing substrate. | |
| Stability Enhancement | Contributes to the chemical and physical stability of the ink formulation. |
Adhesion Promotion in Multilayer Coating Systems
In complex multilayer coating systems, achieving strong adhesion between adjacent layers is critical for the durability and performance of the final product. This compound contributes to this by promoting the formation of a cohesive and well-structured film. When used as a precursor or additive in a coating layer, it helps ensure the integrity of that layer during and after curing. This inherent film integrity is a prerequisite for good adhesion, as a weak film cannot form a strong bond with a substrate or an adjacent coating layer. For instance, in the deposition of specialized coatings like hydroxyapatite, this compound is a component of the precursor mix, where its decomposition and integration into the film structure are crucial for creating a uniform and adherent layer. scispace.com The use of metal 2-ethylhexanoates in generating thin films on various substrates underscores their role in creating well-bonded material layers. researchgate.net
Emerging Applications in Advanced Materials
The utility of this compound is expanding beyond traditional coatings into the realm of advanced materials, where it serves as a valuable chemical precursor for creating materials with specific electronic and optical properties.
Precursor for Thin Film Deposition Technologies
This compound has emerged as a significant metal-organic precursor for producing advanced oxide thin films through chemical solution deposition techniques like Metal-Organic Deposition (MOD) and sol-gel processing. researchgate.netacademie-sciences.fr In these methods, the compound is dissolved in a suitable solvent, often with other metal 2-ethylhexanoates, to create a precursor solution with precise stoichiometry. academie-sciences.fr This solution can then be applied to a substrate by spin-coating or dip-coating, followed by thermal treatment to decompose the organic ligands and form the desired crystalline oxide film. aip.org
This approach has been successfully used to fabricate a range of complex materials. A notable example is the preparation of precursor films for thallium-based high-temperature superconductors, where a solution of barium, calcium, and copper 2-ethylhexanoates was used to deposit a Ba-Ca-Cu-O thin film. aip.org Similarly, 2-ethylhexanoate precursors are employed in the creation of ferroelectric thin films, such as lead zirconate titanate (PZT) and strontium bismuth tantalate (SBT), which have applications in non-volatile memory devices. researchgate.net The long, non-polar alkyl chains of the 2-ethylhexanoate ligand render the calcium salt soluble in non-polar solvents like xylene, which is a key advantage in these solution-based processes. academie-sciences.fr
Table 3: this compound in Thin Film Deposition
| Deposition Technique | Material Synthesized | Application Area | Source(s) |
| Metal-Organic Deposition (MOD) | Ba-Ca-Cu-O Superconductors | Superconducting Devices | aip.org |
| MOD / Sol-Gel | Lead Zirconate Titanate (PZT) | Ferroelectric Memory | researchgate.net |
| MOD / Sol-Gel | Strontium Bismuth Tantalate (SBT) | Ferroelectric Memory | researchgate.net |
Development in Solar Energy Conversion Materials
While direct, large-scale application of this compound in commercial solar cells is an emerging area, its potential is significant, primarily due to its role as a chemical precursor for calcium-containing thin-film materials. Many next-generation photovoltaic materials, particularly perovskite solar cells, incorporate calcium to tune their electronic and structural properties for higher efficiency and stability. european-mrs.com
The established use of this compound in creating complex oxide thin films provides a clear pathway for its application in fabricating these solar materials. researchgate.netaip.org Furthermore, analogous metal-organic compounds, such as zinc 2-ethylhexanoate, are actively being researched as catalysts and surface modification agents to enhance the efficiency of solar panels. bdmaee.net The zinc compound improves performance by modifying the semiconductor surface, improving charge carrier mobility, and engineering the bandgap. bdmaee.net This suggests a potential parallel role for this compound, either as a dopant source or as a precursor for synthesizing calcium-based perovskite layers or other novel absorber materials for sustainable solar energy conversion. european-mrs.com
Potential in Novel Water Treatment Systems
This compound is emerging as a significant compound in the field of materials science, particularly for its role as a precursor in the synthesis of advanced materials for novel water treatment systems. Its solubility in organic solvents makes it a versatile starting material for producing calcium-based nanoparticles that exhibit high efficacy in removing various pollutants from water.
The primary application of this compound in this context is in the generation of calcium oxide (CaO) and calcium carbonate (CaCO₃) nanoparticles. researchgate.net These nanoparticles possess large surface areas and unique chemical properties that make them effective for water purification. researchgate.netscispace.com
One of the key synthesis methods involves the thermal decomposition of this compound. In this process, the compound is heated at high temperatures, leading to the formation of calcium-based nanoparticles. The size and morphology of these nanoparticles, which are critical to their performance in water treatment, can be controlled by adjusting parameters such as the calcination temperature and the precursor concentration. For instance, flame spray pyrolysis of this compound has been utilized to produce calcium carbonate nanoparticles with sizes ranging from 20-50 nm. researchgate.net
These nanoparticles, once synthesized, are applied in various water treatment processes. CaO nanoparticles, for example, have demonstrated significant potential in the removal of heavy metals and microbial contaminants. ekb.egfrontiersin.org When introduced into wastewater, CaO nanoparticles can increase the pH of the water to levels between 10.5 and 11.0, which aids in the precipitation and removal of heavy metals and the elimination of bacteria and viruses. frontiersin.org
The mechanisms by which these nanoparticles remove contaminants are multifaceted and include adsorption, surface complexation, and ion exchange. frontiersin.org The high surface area of the nanoparticles provides ample sites for the adsorption of pollutants.
Detailed research has quantified the effectiveness of these nanoparticles in removing specific heavy metals. For example, CaO nanoparticles derived from chicken eggshells have shown high removal efficiencies for several toxic metals. The optimal conditions for the removal of these metals have been identified as a contact time of 30 minutes at a pH of 6, using 40 mg of CaO nanoparticles at a temperature of 25°C. frontiersin.org
Table 1: Heavy Metal Removal Efficiency of CaO Nanoparticles
| Heavy Metal | Adsorbent Concentration (mg) | Removal Efficiency (%) | Adsorption Capacity (mg/L) |
|---|---|---|---|
| Pb²⁺ | 5 | 74 | 6.83 |
| Cd²⁺ | 5 | 71 | 8.67 |
| Cr²⁺ | 5 | 70 | 6.5 |
| Hg²⁺ | 5 | 64 | 2.33 |
| Pb²⁺ | 30 | 98 | 16.33 |
| Cd²⁺ | 30 | 98 | 16.5 |
| Cr²⁺ | 30 | 97 | 16.5 |
| Hg²⁺ | 30 | 97 | 16.5 |
Data derived from research on CaO nanoparticles synthesized from chicken eggshells. frontiersin.org
Further studies have demonstrated near-complete removal of these heavy metals by extending the contact time and increasing the temperature, albeit at a higher energy cost.
Table 2: Optimized Conditions for Near-Complete Heavy Metal Removal
| Heavy Metal | Contact Time (min) | Temperature (°C) | pH | Adsorbent Dose (mg) | Recovery Rate (%) |
|---|---|---|---|---|---|
| Pb²⁺ | 70 | 45 | 6 | 40 | 99 |
| Cd²⁺ | 70 | 45 | 6 | 40 | 98 |
| Cr²⁺ | 70 | 45 | 6 | 40 | 99 |
| Hg²⁺ | 70 | 45 | 6 | 40 | 99 |
Data derived from research on CaO nanoparticles synthesized from chicken eggshells. frontiersin.org
In addition to heavy metal removal, CaO nanoparticles have been investigated for their photocatalytic activity in degrading organic dyes, which are common industrial pollutants. Studies have shown that factors such as catalyst dosage and dye concentration significantly influence the efficiency of the degradation process. semanticscholar.org
The research into this compound as a precursor for water treatment materials is indicative of a broader trend towards using advanced materials to address water quality challenges. The ability to synthesize highly effective and relatively low-cost purification agents from this compound underscores its potential in the development of next-generation water treatment technologies.
Advanced Characterization and Analytical Methodologies for Calcium 2 Ethylhexanoate
Spectroscopic Techniques for Structural and Compositional Analysis
Spectroscopic methods are indispensable for probing the molecular characteristics of calcium 2-ethylhexanoate (B8288628). Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed insights into its functional groups, molecular framework, and ionic composition.
Infrared (IR) spectroscopy is a powerful tool for analyzing the coordination between the calcium ion and the 2-ethylhexanoate ligand, as well as for identifying the characteristic functional groups present in the molecule. The IR spectrum of calcium 2-ethylhexanoate is dominated by strong absorption bands associated with the carboxylate group (COO⁻).
The coordination of the carboxylate group to the calcium ion can be inferred from the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) is particularly informative. In this compound, the carboxylate ligand can coordinate to the calcium ion in several modes, including unidentate, bidentate chelating, and bidentate bridging. Each coordination mode results in a characteristic Δν value. For instance, a larger Δν value is typically observed for unidentate coordination compared to ionic bonding, while a smaller Δν is characteristic of bidentate coordination.
In addition to the carboxylate bands, the IR spectrum of this compound also displays characteristic absorptions corresponding to the C-H stretching and bending vibrations of the ethyl and hexyl groups in the 2-ethylhexanoate ligand.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Asymmetric COO⁻ stretching (νₐₛ) | ~1540-1580 | Indicates coordination of the carboxylate group to the calcium ion. |
| Symmetric COO⁻ stretching (νₛ) | ~1410-1440 | Provides information on the coordination mode of the carboxylate group. |
| C-H stretching | ~2800-3000 | Aliphatic C-H bonds in the 2-ethylhexanoate ligand. |
| C-H bending | ~1380 and 1460 | Bending vibrations of the CH₂ and CH₃ groups. |
Note: The exact wavenumbers can vary depending on the physical state of the sample and the specific coordination environment of the calcium ion.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is instrumental in confirming the molecular structure of the 2-ethylhexanoate ligand in this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the 2-ethylhexanoate ligand. The chemical shifts of the various protons are influenced by their local electronic environment. For the 2-ethylhexanoate ligand, distinct signals are expected for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl and butyl chains, as well as for the methine (CH) proton at the chiral center (C2). The integration of the peak areas corresponds to the relative number of protons for each signal, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, which helps to establish the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the 2-ethylhexanoate ligand. A key signal in the ¹³C NMR spectrum is that of the carboxylate carbon (COO⁻), which typically appears in the downfield region (around 180-185 ppm). The aliphatic carbons of the ethyl and hexyl chains will resonate at higher fields (upfield). The chemical shifts of these carbons provide a detailed map of the carbon framework of the ligand.
| Carbon Atom | Approximate ¹³C Chemical Shift (ppm) |
| C1 (COO⁻) | 180 - 185 |
| C2 (CH) | 45 - 55 |
| C3-C8 (Aliphatic CH₂, CH₃) | 10 - 40 |
Note: The chemical shifts are approximate and can be influenced by the solvent and the coordination to the calcium ion.
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, which is an ionic salt, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.
The mass spectrum would be expected to show peaks corresponding to the intact calcium-containing species, as well as fragments resulting from the loss of one or both 2-ethylhexanoate ligands. The fragmentation pattern can provide valuable information for confirming the structure of the compound. Common fragmentation pathways for metal carboxylates involve the loss of the carboxylate ligand as a radical or an anion. Analysis of the isotopic pattern of the calcium-containing ions can further confirm the presence of calcium.
Diffraction Methods for Crystalline and Amorphous Structure
Diffraction techniques are essential for characterizing the long-range order and atomic arrangement in the solid state.
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. While some sources describe this compound as a liquid or waxy solid, crystalline forms can also exist. For a crystalline sample, a powder XRD pattern would exhibit a series of sharp diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are unique to the crystal structure of the compound.
For amorphous or poorly crystalline samples, the XRD pattern would show broad, diffuse humps instead of sharp peaks, indicating the absence of long-range atomic order.
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA can provide information on its thermal stability and decomposition profile. The decomposition is expected to occur in multiple steps. A typical decomposition pathway for calcium carboxylates involves the initial loss of the organic ligands, followed by the decomposition of the resulting calcium carbonate to calcium oxide at higher temperatures.
A hypothetical TGA curve for this compound would likely show:
An initial stable region up to the onset of decomposition.
A significant weight loss corresponding to the pyrolysis of the 2-ethylhexanoate ligands, potentially forming volatile organic compounds and leaving behind calcium carbonate (CaCO₃).
A final weight loss at a higher temperature, corresponding to the decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic processes associated with decomposition. A DSC thermogram of this compound could reveal its melting point if it is a crystalline solid, or a glass transition temperature if it is amorphous. The decomposition processes observed in TGA would also be visible in the DSC curve as either endothermic or exothermic peaks, providing a more complete picture of the thermal events. The decomposition of the organic ligand is typically an exothermic process in the presence of an oxidizing atmosphere (like air) and endothermic in an inert atmosphere. The decomposition of calcium carbonate is an endothermic process.
Thermogravimetric Analysis (TGA) of this compound Decomposition
Thermogravimetric analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ebatco.comh-and-m-analytical.com This method is particularly useful for determining the thermal stability and decomposition profile of materials. chembam.com For this compound, TGA reveals a multi-stage decomposition process.
Initial Decomposition: The first stage of mass loss at lower temperatures would involve the breakdown of the 2-ethylhexanoate side chains. This process releases volatile organic fragments.
Intermediate Formation: The decomposition of the organic ligands leads to the formation of an intermediate, most commonly calcium carbonate (CaCO₃). chembam.comarabjchem.org
Final Decomposition: At higher temperatures, typically above 600°C, the calcium carbonate intermediate decomposes into stable calcium oxide (CaO) with the release of carbon dioxide (CO₂). chembam.commdpi.com
The precise temperatures for these transitions and the corresponding mass losses can be determined from the TGA curve and its first derivative (DTG curve), which shows the rate of mass loss. mdpi.com Experimental conditions such as heating rate and atmosphere (e.g., inert nitrogen or oxidative air) significantly influence the decomposition profile. h-and-m-analytical.commdpi.com
Table 1: Theoretical Decomposition Stages of this compound
| Decomposition Stage | Temperature Range (Illustrative) | Volatile Product(s) | Solid Residue |
| 1. Side-chain decomposition | 200 - 450 °C | Organic fragments | Calcium Carbonate (CaCO₃) |
| 2. Carbonate decomposition | 600 - 850 °C | Carbon Dioxide (CO₂) | Calcium Oxide (CaO) |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgmalvernpanalytical.com
When analyzing this compound, DSC can identify key physical changes. An endothermic peak on the DSC thermogram would indicate a melting point, representing the transition from a solid to a liquid state. wikipedia.org The area under this peak is proportional to the enthalpy of fusion. tudelft.nl Conversely, an exothermic peak upon cooling would represent the crystallization temperature. For amorphous or semi-crystalline materials, a step-like change in the baseline of the DSC curve indicates a glass transition, where the material changes from a rigid, glassy state to a more rubbery state. wikipedia.org
The information obtained from DSC is crucial for understanding the material's processing and application temperatures. While specific DSC data for pure this compound is limited in public literature, the technique remains a primary method for characterizing the thermal properties of such organometallic compounds. tudelft.nlresearchgate.net
Elemental and Quantitative Analysis Techniques
Determining the elemental composition and purity of this compound is fundamental for verifying its identity and quality. The theoretical composition can be calculated from its chemical formula, C₁₆H₃₀CaO₄. nih.gov
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon | C | 12.01 | 192.16 | 58.85% |
| Hydrogen | H | 1.01 | 30.24 | 9.27% |
| Calcium | Ca | 40.08 | 40.08 | 12.28% |
| Oxygen | O | 16.00 | 64.00 | 19.60% |
| Total | 326.48 | 100.00% |
Data sourced from PubChem CID 61082. nih.gov
Quantitative analysis to confirm the calcium content can be performed using techniques such as:
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : These methods are highly sensitive for determining the concentration of metals. The sample is first digested in acid to bring the calcium into an aqueous solution, which is then analyzed.
Complexometric Titration : After dissolving the sample, the calcium ion concentration can be determined by titration with a standard solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
The purity of the compound, particularly with respect to the organic acid component, can be assessed using chromatographic techniques.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS)
Chromatography is a powerful technique for separating, identifying, and quantifying components within a mixture. njit.edunih.gov For a substance like this compound, gas chromatography (GC) is a suitable method, often coupled with a mass spectrometer (MS) for definitive identification of impurities. researchgate.net
Metal carboxylates (metal soaps) are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the non-volatile salt into a volatile ester. A common approach involves silylation, for instance, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.it This agent reacts with the carboxylate to form a volatile trimethylsilyl (B98337) (TMS) ester of 2-ethylhexanoic acid, which can then be analyzed by GC-MS. unipi.it
The GC separates the derivatized 2-ethylhexanoate from other volatile components based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and generates a unique mass spectrum for each, allowing for unambiguous identification of the parent compound and any impurities, such as other fatty acids or residual reactants. researchgate.net Quantitative analysis can be performed by creating a calibration curve with standards of the derivatized analyte. unipi.it
This methodology is effective for:
Purity Assessment : Determining the percentage of this compound in a sample.
Impurity Profiling : Identifying and quantifying byproducts or contaminants, such as free 2-ethylhexanoic acid. thermofisher.com
Mixture Analysis : Quantifying the amount of this compound in complex matrices like paints or plastics.
Rheological Characterization of Formulations Containing this compound
Rheology is the study of the flow and deformation of matter. The rheological properties of formulations are critical for their application, stability, and performance. researchgate.netnih.gov this compound, when added to formulations like paints, coatings, and polymer solutions, can significantly alter their rheological behavior.
The primary role of the calcium ion (Ca²⁺) is to act as a cross-linking agent or thickener. In polymer solutions, divalent cations like Ca²⁺ can form ionic bridges between polymer chains (e.g., alginates or carboxylated polymers), leading to a substantial increase in viscosity and the development of a gel-like structure. psecommunity.orgnih.gov This results in a transition from Newtonian (viscosity is independent of shear rate) to non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. mdpi.com
Key rheological parameters measured to characterize these formulations include:
Viscosity : Resistance to flow, measured as a function of shear rate.
Storage Modulus (G') and Loss Modulus (G'') : Determined through oscillatory measurements, these moduli describe the material's elastic and viscous properties, respectively. An increase in G' indicates a more solid-like, structured system. mdpi.com
Yield Stress : The minimum stress required to initiate flow.
The addition of this compound would be expected to increase viscosity, yield stress, and the storage modulus of a formulation containing reactive polymers. nih.gov Rheological studies are essential for optimizing the concentration of additives like this compound to achieve desired properties such as sag (B610663) resistance in paints or appropriate consistency in sealants. researchgate.net
Table 3: Expected Rheological Effects of this compound in a Polymer Formulation
| Rheological Parameter | Expected Change upon Addition | Rationale |
| Viscosity | Increase | Ionic cross-linking between polymer chains by Ca²⁺ ions. psecommunity.org |
| Shear-Thinning Behavior | Increase | The network structure created by cross-linking is broken down under shear. |
| Storage Modulus (G') | Increase | Formation of a more elastic, gel-like structure. mdpi.com |
| Yield Stress | Increase | A higher stress is needed to break the initial network structure and induce flow. |
Theoretical and Computational Investigations of Calcium 2 Ethylhexanoate Systems
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate mechanisms of chemical reactions at the atomic level. mdpi.com These computational methods allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways that may be difficult to observe experimentally. mdpi.com
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the realm of catalysis, DFT is instrumental in modeling complex reaction pathways and understanding chemical reactivity. mdpi.com For catalysts like calcium 2-ethylhexanoate (B8288628), DFT calculations can illuminate its role in various reactions, such as oxidation or polymerization.
The methodology involves modeling the interaction between the catalyst and reactants. For instance, in an oxidation reaction, DFT can be used to simulate the formation of a catalyst-substrate complex, the subsequent steps involving oxygen insertion, and the final product release. Calculations reveal the geometry of intermediates and transition states, along with their corresponding energy levels. This allows for the determination of the reaction's activation energy barrier, which is a key indicator of catalytic efficiency. mdpi.com
Studies on similar metal carboxylate systems demonstrate that DFT can quantify the influence of the metal center and the carboxylate ligands on the catalytic cycle. For example, investigations into interactions between calcium ions and carboxylate groups have shown that charge transfer from the carboxylate to the metal ion is significant, leading to stabilization of the complex and influencing the energetic behavior of the ionic pair. nih.gov This charge transfer is a crucial aspect that DFT can model accurately, providing insights into the electronic effects that drive the catalytic process.
Table 1: Key Parameters from DFT Analysis of Catalytic Cycles
| Parameter | Description | Significance |
|---|---|---|
| Adsorption Energy | The energy released when a reactant molecule binds to the catalyst's active site. | Indicates the strength of the catalyst-substrate interaction. |
| Transition State (TS) Geometry | The specific atomic arrangement at the peak of the energy barrier between reactant and product. | Defines the highest energy point of the reaction pathway. |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction (energy difference between reactants and TS). | A lower Ea signifies a more efficient catalyst. |
| Reaction Energy (ΔEr) | The net energy difference between the products and the reactants. | Determines if the overall reaction is exothermic or endothermic. |
| Charge Distribution (e.g., NBO) | The distribution of electronic charge among the atoms in a molecule or complex. | Reveals electronic effects, such as charge transfer, that stabilize intermediates and facilitate the reaction. |
Calcium 2-ethylhexanoate can function as a catalyst in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters. mdpi.com The mechanism often proposed for this type of catalysis by metal complexes is the coordination-insertion mechanism. mdpi.com Computational modeling is essential for a detailed understanding of this multi-step process.
The coordination-insertion mechanism proceeds via two key steps:
Coordination: The monomer (e.g., a cyclic ester like ε-caprolactone) first coordinates to the calcium metal center of the catalyst. The oxygen atom of the monomer's carbonyl group typically binds to the Lewis acidic calcium ion.
Insertion: The coordinated monomer is then "inserted" into the bond between the calcium and the 2-ethylhexanoate ligand. This step involves the nucleophilic attack of the alkoxide part of the ligand on the carbonyl carbon of the monomer, leading to the opening of the cyclic ester ring and the extension of the polymer chain.
Molecular Dynamics Simulations for Interfacial and Bulk Properties
Molecular dynamics (MD) simulations provide a computational lens to observe the time-evolution of molecular systems, offering insights into both the structure and dynamics of materials. mdpi.com For systems containing this compound, MD simulations are invaluable for understanding its behavior at interfaces and within the bulk phase of a material, such as a polymer matrix or a solution.
At interfaces, such as between a polymer and a solvent or filler, this compound can significantly alter material properties. MD simulations can model these interfacial regions with atomic resolution. By simulating the movement and interactions of individual atoms and molecules over time, researchers can analyze:
Ion Distribution and Orientation: Simulations reveal how calcium ions and 2-ethylhexanoate ligands arrange themselves at an interface. Studies on analogous systems, like calcium carbonate interfaces, show that ions often form ordered layers, and the orientation of anions can be highly specific due to interactions with the surface and surrounding molecules. researchgate.net
Hydration and Solvation: The structure of water or solvent molecules around the calcium ions and carboxylate groups is critical. MD simulations can detail the hydration shells, showing how they are disrupted or rearranged at an interface, which is a key factor in processes like nucleation and aggregation. nih.gov
Interaction Energies: The strength of the interaction between this compound and other components (e.g., a polymer) can be calculated. This helps in understanding its role as a compatibilizer or adhesion promoter.
Structural Arrangement: The radial distribution function (RDF) can be calculated from simulation trajectories to understand the local arrangement of atoms around the calcium ions. mdpi.com
Dynamical Properties: The mean square displacement (MSD) of molecules and ions can be tracked to calculate diffusion coefficients, providing insight into molecular mobility within the matrix. mdpi.com
Mechanical Properties: While computationally intensive, MD simulations can be used to perform virtual tensile or compression tests on a material model to predict mechanical properties like Young's modulus. mdpi.com
Table 2: Properties Investigated by Molecular Dynamics (MD) Simulations
| Property | Description | Phase | Insights Gained |
|---|---|---|---|
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Bulk/Interfacial | Provides information on local structure, coordination numbers, and bond distances. mdpi.com |
| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Bulk | Used to calculate diffusion coefficients and understand the mobility of different species. mdpi.com |
| Interaction Energy | The potential energy arising from the forces between different components of the system. | Interfacial | Quantifies the strength of adhesion or interaction between the additive and the matrix. mdpi.com |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Bulk/Interfacial | Helps characterize aggregation and the exposure of functional groups. mdpi.com |
| Coordination Number | The number of nearest neighbors to a central ion or atom. | Bulk | Defines the local chemical environment and bonding of the calcium ions. mdpi.com |
Kinetic and Thermodynamic Modeling of Synthesis and Reaction Processes
Kinetic and thermodynamic modeling are essential for the optimization and control of chemical processes involving this compound, from its synthesis to its application in catalysis. scielo.brlongdom.org
Kinetic modeling focuses on the rates of chemical reactions. For the synthesis of this compound, which can be produced by reacting a calcium source like calcium hydroxide (B78521) with 2-ethylhexanoic acid, a kinetic model would describe how the reaction rate depends on factors such as reactant concentrations, temperature, and the presence of a catalyst. google.com The model typically involves determining the reaction order with respect to each reactant and calculating the rate constant (k) and its temperature dependence, often described by the Arrhenius equation.
When this compound is used as a catalyst, for example in polymerization, kinetic models are developed to describe the polymerization rate. scielo.br Such models can be complex, accounting for initiation, propagation, and termination steps. By fitting the model to experimental data, key kinetic parameters can be extracted, providing a quantitative understanding of the catalytic system's performance. scielo.br
Table 3: Key Parameters in Kinetic and Thermodynamic Models
| Model Type | Parameter | Description | Application Example |
|---|---|---|---|
| Kinetic | Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Determining the speed of this compound synthesis at a given temperature. |
| Kinetic | Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Understanding how changes in 2-ethylhexanoic acid concentration affect the synthesis rate. |
| Kinetic | Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Calculating the temperature sensitivity of a polymerization reaction it catalyzes. |
| Thermodynamic | Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system at constant temperature and pressure. | Predicting the spontaneity and equilibrium position of the synthesis reaction. |
| Thermodynamic | Enthalpy (ΔH) | A measure of the total heat content of a system. | Determining if the synthesis reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Thermodynamic | Entropy (ΔS) | A measure of the disorder or randomness of a system. | Assessing the change in disorder during polymerization. |
Predictive Modeling of Material Performance and Interactions
Predictive modeling, particularly using machine learning (ML) algorithms, is an emerging approach in materials science to forecast the performance of complex materials and their interactions. mdpi.com For materials incorporating this compound, ML models can be developed to predict specific properties based on a set of input variables, thereby accelerating material design and reducing the need for extensive experimentation. mdpi.comnih.gov
The process begins with the creation of a comprehensive dataset. This dataset includes input features—such as the concentration of this compound, the chemical composition of the host matrix (e.g., polymer type), processing conditions (temperature, pressure, curing time), and other additives—and a corresponding output target, which is the material property of interest (e.g., mechanical strength, coating hardness, adhesive properties). youtube.commdpi.com
Various ML algorithms can be trained on this dataset to learn the complex, often non-linear relationships between the inputs and the output. Commonly used models include:
Gradient Boosting (GB): An ensemble technique that builds a strong predictive model from a series of weaker ones. It has shown high accuracy in predicting the strength of materials containing calcium-based additives. mdpi.comnih.gov
Artificial Neural Networks (ANNs): Models inspired by the human brain that are capable of capturing highly complex patterns in data. mdpi.com
Support Vector Regression (SVR): A regression algorithm that is effective in high-dimensional spaces. mdpi.com
Random Forest (RF): An ensemble method that operates by constructing a multitude of decision trees. mdpi.com
Once trained, these models can rapidly predict the performance of new, untested formulations. For example, a model could predict the change in the glass transition temperature of a polymer for a given concentration of this compound. Sensitivity analysis can also be performed to identify which input features have the most significant impact on the final material property, guiding formulation adjustments. researchgate.net
Table 4: Performance of Machine Learning Models in Predicting Material Properties (Illustrative Example)
| Model | R-squared (R²) | Root Mean Square Error (RMSE) | Mean Absolute Error (MAE) |
|---|---|---|---|
| Gradient Boosting (GB) | 0.900 | 0.335 | - |
| K-Nearest Neighbors | >0.99 | Low | Low |
| CatBoost | >0.99 | Low | Low |
| Support Vector Regression (SVR) | 0.970 | 0.577 | 0.378 |
Data is illustrative and based on findings from studies on predictive modeling for material strength and properties. mdpi.commdpi.com
Environmental Chemistry and Pathways of Calcium 2 Ethylhexanoate
Ecological Risk Assessment Methodologies and Frameworks
Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to environmental stressors. For chemical substances like Calcium 2-ethylhexanoate (B8288628), this involves characterizing both the potential ecological hazards and the potential for environmental exposure.
Interactive Table: Ecological Risk Classification of Calcium 2-ethylhexanoate
| ERC Parameter | Classification | Rationale |
|---|---|---|
| Ecological Hazard | Low Potential | Based on evaluation of mode of action, chemical reactivity, food-web derived internal toxicity, bioavailability, and chemical and biological activity. canada.ca |
| Ecological Exposure | Low Potential | Based on factors including potential emission rates, overall persistence, and long-range transport potential in air. canada.cacanada.ca |
| Overall Ecological Risk | Low Potential | Derived from the combination of low hazard and low exposure classifications. canada.ca |
Environmental release of this compound is primarily associated with its industrial and commercial uses. It is used as an additive in products such as interior and exterior paints, coatings, inks, and toners. canada.caeuropa.eu Release to the environment can occur from industrial settings during the formulation of these mixtures or in the manufacturing of articles like rubber and plastic products. europa.eu Further release can happen during the use of these products by professionals and consumers, for instance, through the application of paints and coatings. europa.eu
Environmental Fate and Degradation Studies
The environmental fate of a chemical describes its transport, transformation, and ultimate destination in the environment. For this compound, its fate is largely determined by its degradation pathways and its persistence in different environmental compartments.
The primary degradation pathway for this compound in an aqueous environment is dissociation. nih.govhaz-map.com As a metal carboxylate salt, it readily dissociates in water into a calcium ion (Ca²⁺) and two 2-ethylhexanoate anions. nih.govhaz-map.com The 2-ethylhexanoate anion will then equilibrate with its corresponding acid, 2-ethylhexanoic acid, depending on the pH of the surrounding medium. canada.ca This dissociation is a critical step in its environmental degradation, as the fate of the substance is then determined by the separate fates of the calcium ion and 2-ethylhexanoic acid. canada.ca 2-Ethylhexanoic acid can also be formed in the environment from the degradation of other related substances, such as 2-ethylhexanoate esters through hydrolysis. canada.ca
Interactive Table: Physical and Environmental Fate Properties of this compound
| Property | Value/Prediction | Implication for Environmental Fate |
|---|---|---|
| Vapor Pressure | 8.65E-07 mm Hg | Very low volatility; unlikely to be present in significant concentrations in the atmosphere. haz-map.com |
| Overall Persistence (Pov) | Low | The substance is not expected to be persistent in the environment. canada.ca |
| Bioaccumulation Potential | Low | Not expected to significantly bioaccumulate in organisms based on low bioconcentration factors. canada.ca |
| Primary Degradation Pathway | Dissociation in water | Readily separates into calcium ions and 2-ethylhexanoic acid, which then undergo further environmental processes. nih.govhaz-map.com |
Monitoring and Analytical Detection in Environmental Matrices
Environmental monitoring provides data on the actual concentrations of a substance in various environmental media, such as water, soil, sediment, and air. Despite its use in various products, a key finding from the Canadian government's 2018 screening assessment was that no reports of environmental monitoring for this compound in any environmental media or dust were identified in Canada or elsewhere. canada.ca
In the absence of specific monitoring data, the potential for detection relies on suitable analytical methods. The analysis of this compound in environmental matrices presents a challenge because it dissociates in water. haz-map.com Therefore, analytical methods would likely target its component parts: the calcium ion and 2-ethylhexanoic acid.
Standard analytical techniques could be employed for this purpose:
For 2-Ethylhexanoic Acid: Methods like liquid chromatography (LC) or gas chromatography (GC), often coupled with mass spectrometry (MS or MS/MS), would be suitable for detecting and quantifying the organic acid component. Sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), would be crucial to isolate the analyte from complex matrices like water or soil extracts before instrumental analysis. nih.gov
For Calcium: The calcium ion concentration could be determined using atomic spectroscopy techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS), which are highly sensitive for metal analysis.
Developing a comprehensive monitoring program would require validated methods capable of detecting these components at environmentally relevant concentrations and distinguishing them from background levels, as calcium is a naturally abundant element.
Sustainable Production and Waste Minimization Strategies for this compound
The manufacturing of this compound, a versatile industrial chemical, is undergoing a shift towards more sustainable practices, driven by environmental regulations and a growing demand for greener products. Traditional synthesis routes are being re-evaluated and novel approaches are being explored to minimize waste, reduce energy consumption, and utilize renewable resources. This section details the current research and strategies aimed at achieving a more sustainable production lifecycle for this compound.
Green Chemistry Approaches to Synthesis
Conventional synthesis of this compound typically involves the reaction of 2-ethylhexanoic acid with calcium oxide, calcium hydroxide (B78521), or metallic calcium, often in the presence of non-polar solvents. While effective, these methods can generate significant solvent waste and may require substantial energy input. In response, researchers are exploring several green chemistry principles to develop more environmentally benign synthetic routes.
Solvent-Free Synthesis: A promising green alternative is the development of solvent-free reaction conditions. While specific research on the solvent-free synthesis of this compound is emerging, analogous processes for other metal carboxylates have shown significant promise. For instance, a solvent-free method for producing Magnesium 2-ethylhexanoate, involving the direct reaction of magnesium hydroxide with the corresponding acid at elevated temperatures, has demonstrated high purity (95%) without the need for post-synthesis treatment, thereby eliminating organic solvent waste. This approach suggests a potential pathway for a more sustainable synthesis of the calcium salt.
Energy-Efficient Synthesis Methods: To reduce the energy footprint of production, alternative energy sources are being investigated.
Microwave-Assisted Synthesis (MAS): Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of various metal complexes, including carboxylates, often leading to higher yields and purity compared to conventional heating methods. nih.govijarse.com This rapid, localized heating can minimize bulk energy consumption and reduce the potential for side reactions. While specific data for this compound is limited, the application of MAS to other metal carboxylates demonstrates its potential as a greener alternative. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The cavitation bubbles generated by ultrasound create localized high-pressure and high-temperature zones, promoting efficient mixing and mass transfer. researchgate.net Studies on the ultrasound-assisted preparation of other calcium carboxylates, such as calcium malate, have shown significant improvements in reaction efficiency. nih.gov
Table 1: Comparison of Conventional and Potential Green Synthesis Methods for Metal Carboxylates
| Synthesis Method | Key Advantages | Potential for this compound |
| Conventional (Solvent-based) | Established and well-understood process. | High solvent waste, significant energy consumption. |
| Solvent-Free Synthesis | Eliminates organic solvent waste, reduces purification steps. | High potential, based on analogous reactions with other metal carboxylates. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, potentially higher yields and purity, lower energy consumption. | High potential for increased energy efficiency and process intensification. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields, improved mass transfer. | Promising for improving reaction efficiency and reducing energy input. |
Bio-based Feedstocks and Renewable Resources
The sustainability of this compound production is intrinsically linked to the sourcing of its precursor, 2-ethylhexanoic acid. Traditionally, 2-ethylhexanoic acid is produced from propylene, a petrochemical derivative. wikipedia.org A key strategy for enhancing the sustainability of this compound is the utilization of bio-based feedstocks for the production of 2-ethylhexanoic acid.
Research is actively exploring the microbial fermentation of complex organic feedstocks to produce medium-chain carboxylic acids, including C8 acids like 2-ethylhexanoic acid. nih.gov This approach utilizes renewable biomass as a starting material, thereby reducing the reliance on fossil fuels and potentially lowering the carbon footprint of the final product. Furthermore, enzymatic processes are being investigated for the benign synthesis of 2-ethylhexanoic acid, offering a highly selective and environmentally friendly alternative to traditional chemical synthesis.
Waste Stream Analysis and By-product Valorization
The production of both 2-ethylhexanoic acid and this compound can generate waste streams that require careful management. A crucial aspect of sustainable production is the analysis of these waste streams to identify opportunities for reduction, recycling, and valorization.
In the synthesis of 2-ethylhexanoic acid via the oxidation of 2-ethylhexanal, by-products such as heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate can be formed. nih.gov Efficient process control and optimization are essential to minimize the formation of these by-products. Where their formation is unavoidable, opportunities for their separation and utilization as lower-grade solvents or chemical intermediates should be explored.
Circular Economy and Life Cycle Assessment (LCA)
The principles of a circular economy are increasingly being applied to the chemical industry, with a focus on designing products and processes that minimize waste and maximize resource utilization. In the context of this compound, this involves considering the entire life cycle of the product, from raw material extraction to end-of-life.
This compound is a key component in products such as PVC stabilizers and paint driers. bisleyinternational.combasf-petronas.com.my The development of lead-free PVC stabilizers, which often contain calcium-zinc systems, is a significant step towards a more sustainable and circular plastics economy. alliedmarketresearch.comrewachem.com These stabilizers not only reduce the use of toxic heavy metals but also facilitate the recycling of PVC products. pmarketresearch.com
Future Directions and Research Perspectives
Development of Next-Generation Calcium 2-Ethylhexanoate (B8288628) Derivatives
The development of novel derivatives of calcium 2-ethylhexanoate is a promising frontier for tailoring its properties to specific applications. Current research into other metal carboxylates suggests that strategic modification of the ligand structure can lead to enhanced performance and novel functionalities. Future research will likely focus on several key areas:
Functional Group Incorporation: Introducing specific functional groups into the 2-ethylhexanoate ligand could impart new chemical reactivity and physical properties. For instance, incorporating polymerizable groups could allow the calcium salt to be covalently bonded into a polymer matrix, improving its permanence and reducing migration.
Mixed-Ligand Systems: Creating derivatives with mixed carboxylate ligands could offer a synergistic combination of properties. For example, combining the 2-ethylhexanoate ligand with a more rigid aromatic carboxylate could be used to tune the thermal stability and mechanical properties of resulting materials.
Oligo- and Polymeric Derivatives: Moving from monomeric this compound to oligomeric or polymeric structures could lead to materials with significantly different rheological and film-forming properties, opening up new applications in coatings and adhesives.
The synthesis and characterization of these next-generation derivatives will require a deep understanding of coordination chemistry and materials science to control the structure and properties of the final products.
Integration of this compound into Multifunctional Material Systems
This compound's utility as a precursor and additive is set to expand into the realm of multifunctional material systems. Its solubility in organic solvents makes it an excellent candidate for incorporation into a variety of matrices to create materials with enhanced or entirely new functionalities. americanelements.com
Future research will likely explore its integration into:
Smart Coatings: Incorporating this compound into coating formulations could lead to "smart" coatings with self-healing capabilities or stimuli-responsive properties. For example, microcapsules containing a this compound-based healing agent could be embedded in a coating, which, upon damage, would rupture and release the agent to repair the scratch.
Advanced Composites: In polymer composites, derivatives of this compound could act as more than just a stabilizer. They could be designed to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, leading to composites with superior mechanical strength and durability.
Energy Materials: The compound's role as a precursor for calcium-containing thin films could be exploited in the development of next-generation energy storage and conversion devices. americanelements.com For instance, it could be used in the synthesis of calcium-based perovskite materials for solar cells or as a component in novel electrolyte formulations for calcium-ion batteries.
The table below outlines potential multifunctional systems and the prospective role of this compound.
| Multifunctional System | Potential Role of this compound | Desired Outcome |
| Self-Healing Polymers | Component of a microencapsulated healing agent | Extended material lifespan and reduced maintenance |
| High-Performance Composites | Interfacial modifier and thermal stabilizer | Enhanced mechanical properties and thermal resistance |
| Perovskite Solar Cells | Precursor for calcium-containing active layers | Improved efficiency and stability of solar energy conversion |
| Calcium-Ion Batteries | Precursor for cathode materials or electrolyte additive | Development of next-generation energy storage solutions |
Advanced Computational Design and High-Throughput Screening for Applications
Advanced computational tools are set to revolutionize the discovery and optimization of new applications for this compound and its derivatives. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the structure-property relationships of these compounds. acs.orgnih.gov
Future research efforts in this area will likely involve:
Predictive Modeling: Using DFT calculations to predict the electronic, thermal, and mechanical properties of novel this compound derivatives before their synthesis. acs.orgnih.gov This in-silico approach can significantly reduce the time and cost associated with experimental trial-and-error.
High-Throughput Virtual Screening: Employing high-throughput screening methods to rapidly evaluate large libraries of potential derivatives for specific applications, such as catalysis or stabilization. nih.govrsc.org This can accelerate the discovery of lead candidates for further experimental investigation.
Reaction Mechanism Elucidation: Using computational chemistry to understand the detailed mechanisms by which this compound functions as a catalyst or stabilizer. This knowledge can guide the design of more efficient and selective systems.
The synergy between computational design and experimental validation will be crucial for the rapid development of new materials based on this compound.
Interdisciplinary Research at the Nexus of Chemistry, Materials, and Environmental Science
Addressing the complete lifecycle of this compound and its applications requires a highly interdisciplinary approach. Collaboration between chemists, materials scientists, and environmental scientists is essential for sustainable innovation.
Key interdisciplinary research areas include:
Green Synthesis Routes: Developing more environmentally friendly synthesis methods for this compound and its derivatives that minimize waste and the use of hazardous solvents.
Lifecycle Assessment: Conducting comprehensive lifecycle assessments to understand the environmental impact of materials containing this compound, from production to disposal or recycling.
Biodegradability and Ecotoxicity: Investigating the biodegradability of new derivatives and their potential ecotoxicity to ensure that new materials are safe for the environment. The ecological risks of the parent compound have been characterized, providing a baseline for future studies. canada.ca
An integrated approach that considers performance, cost, and environmental impact will be critical for the long-term success and acceptance of new technologies based on this compound.
Scale-Up and Industrial Implementation Challenges in Novel Applications
The transition of novel applications for this compound from the laboratory to industrial-scale production presents a number of challenges that need to be addressed through focused research and development.
Process Optimization and Cost-Effectiveness: While common industrial synthesis routes exist, such as the neutralization reaction between calcium hydroxide (B78521) and 2-ethylhexanoic acid, scaling up the production of new derivatives may require significant process optimization to ensure high yield, purity, and cost-effectiveness.
Quality Control and Standardization: Establishing robust quality control measures and industry standards for new materials incorporating this compound derivatives will be crucial for their commercial adoption.
Regulatory Compliance: Navigating the regulatory landscape for new chemical substances is a significant hurdle. For instance, in Canada, while the compound is not considered harmful at current exposure levels, it is noted to have a health effect of concern due to potential developmental toxicity, which could lead to concern if exposures increase. canada.ca This underscores the need for thorough toxicological studies and adherence to regulations like the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.ca
Integration into Existing Manufacturing Processes: Ensuring that new materials can be seamlessly integrated into existing manufacturing workflows is essential for their practical implementation. This may require modifications to equipment or processing parameters.
Addressing these challenges will necessitate close collaboration between academic researchers and industrial partners to bridge the gap between discovery and commercialization.
Q & A
Q. What are the standard laboratory methods for synthesizing Calcium 2-ethylhexanoate?
this compound is typically synthesized via a metathesis reaction between sodium 2-ethylhexanoate and calcium chloride. This process yields the calcium salt as a pale yellow liquid, with purity controlled by stoichiometric ratios and solvent selection (e.g., ethanol or water). Post-synthesis, vacuum distillation or filtration ensures removal of sodium chloride byproducts .
Q. Which physicochemical properties of this compound are critical for its role as a polymer stabilizer?
Key properties include its solubility in organic solvents (e.g., toluene, hexane), thermal stability (decomposition at ~577°C), and metal content (3–5% Ca). Its liquid state at room temperature and low viscosity facilitate homogeneous dispersion in polymer matrices, while its ability to act as a Lewis acid enhances catalytic activity in cross-linking reactions .
Q. How is this compound characterized structurally in solution-phase studies?
Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate coordination modes (e.g., bridging vs. chelating). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms ligand integrity, while thermogravimetric analysis (TGA) assesses thermal decomposition pathways. X-ray diffraction (XRD) is limited due to its liquid state but may be applied to crystalline derivatives .
Advanced Research Questions
Q. How should researchers resolve discrepancies in toxicological data between this compound and its metabolite 2-ethylhexanoic acid (2-EHA)?
Discrepancies arise from the "read-across" methodology used in hazard assessments, where 2-EHA data (a breakdown product) are extrapolated to this compound. To validate this approach, comparative studies should quantify hydrolysis rates in biological matrices and use in vitro assays (e.g., hepatocyte cultures) to isolate parent compound effects from metabolite activity .
Q. What experimental design considerations are essential for ecotoxicological studies of this compound given its low environmental persistence?
Studies must account for rapid environmental degradation (hydrolysis and photolysis) by including time-resolved sampling and measuring breakdown products like 2-EHA. OECD Test Guidelines 301/302 can be adapted to assess biodegradation kinetics, while microcosm models simulate real-world exposure scenarios in soil and aquatic systems .
Q. How can the significant new activity (SNAc) provisions under CEPA 1999 impact research on novel applications of this compound?
The SNAc framework requires researchers to notify Health Canada before exploring new uses (e.g., nanotechnology or biomedical applications). Pre-assessment must include toxicity profiling (e.g., developmental toxicity assays) and environmental fate modeling. Non-compliance may result in legal restrictions, emphasizing the need for proactive regulatory engagement .
Q. What role does this compound play in the synthesis of high-purity metal powders, and how is its concentration optimized?
As a precursor in sol-gel or thermal decomposition methods, it provides a calcium source with high solubility in non-polar solvents. Optimal concentration (e.g., 40% in 2-ethylhexanoic acid) balances metal yield against carbon residue formation during calcination. Particle size control is achieved via ligand steric effects and pyrolysis conditions (temperature ramp rates, inert gas flow) .
Q. What strategies mitigate neurotoxicity risks in laboratory handling of this compound?
While systemic toxicity is low, repeated inhalation exposure to aerosols may target the nervous system. Engineering controls (fume hoods), personal protective equipment (respirators with organic vapor cartridges), and biomonitoring (urinary 2-EHA levels) are critical. Substitution with less volatile derivatives (e.g., calcium neodecanoate) is advised for prolonged use .
Data Contradiction and Validation
Q. How should conflicting data on the developmental toxicity of this compound be reconciled across in vivo and in vitro models?
Discrepancies often stem from differences in metabolic activation (e.g., esterase activity in vivo vs. static in vitro systems). Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses and validate findings with transgenic models (e.g., zebrafish embryos) that mimic human metabolic pathways .
Q. Why do some studies report low ecological hazard for this compound despite its bioaccumulation potential?
Although it meets bioaccumulation criteria (log Kow ~4.5), its rapid degradation in water (half-life <7 days) reduces environmental residence time. Risk assessments must integrate both bioaccumulation metrics and degradation kinetics using frameworks like the European Union’s REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
